molecular formula C14H10FNO2 B13409826 (R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine

Cat. No.: B13409826
M. Wt: 243.23 g/mol
InChI Key: FYIOXXUKFQPTJS-ZDUSSCGKSA-N
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Description

®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .

Reaction Conditions:

    Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN

    Solvent: Water or an organic solvent like ethanol

    Temperature: Room temperature to 0°C

    Catalyst: Base (NaCN or KCN)

Industrial Production Methods

On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.

    Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.

    Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.

Major Products

    Oxidation: 4-Fluoro-3-phenoxybenzaldehyde

    Reduction: 4-Fluoro-3-phenoxybenzylamine

    Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters

Mechanism of Action

The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .

Molecular Targets and Pathways:

    Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.

    Protonation: The alkoxide intermediate is protonated to form the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1

InChI Key

FYIOXXUKFQPTJS-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F

Origin of Product

United States

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